

6-Bromo-2-chloro-3-ethylquinoline chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Bromo-2-chloro-3-ethylquinoline**

Cat. No.: **B1280441**

[Get Quote](#)

In-Depth Technical Guide: 6-Bromo-2-chloro-3-ethylquinoline

This technical guide provides a comprehensive overview of the chemical structure, properties, and proposed synthesis of **6-Bromo-2-chloro-3-ethylquinoline**, a halogenated heterocyclic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and IUPAC Name

The compound with the common name **6-Bromo-2-chloro-3-ethylquinoline** is a substituted quinoline. The quinoline ring system is numbered starting from the nitrogen atom, and the substituents are located at positions 2, 3, and 6.

- IUPAC Name: **6-bromo-2-chloro-3-ethylquinoline**[\[1\]](#)
- Chemical Formula: **C₁₁H₉BrClN**[\[1\]](#)
- CAS Number: **409346-70-9**[\[1\]](#)
- Molecular Weight: **270.55 g/mol** [\[1\]](#)

The canonical SMILES (Simplified Molecular Input Line Entry System) representation of the molecule is **CCC1=C(N=C2C=CC(=CC2=C1)Br)Cl**.[\[1\]](#) The InChI (International Chemical

Identifier) key is RDBIGYMOEAEGJM-UHFFFAOYSA-N.[\[1\]](#)

Physicochemical and Spectroscopic Data

Quantitative data for **6-Bromo-2-chloro-3-ethylquinoline** is summarized below. Please note that some of this data is predicted from computational models.

Property	Value	Source
Molecular Weight	270.55 g/mol	PubChem [1]
Boiling Point	345.5 °C at 760 mmHg	BOC Sciences [2]
Density	1.522 g/cm ³	BOC Sciences [2]
XlogP (Predicted)	4.6	PubChem [1]
Monoisotopic Mass	268.96069 Da	PubChem [1]

No experimental NMR or other spectroscopic data for **6-Bromo-2-chloro-3-ethylquinoline** was found in the public domain at the time of this report. The biological activity of this specific compound has not been extensively characterized in publicly available literature, though related quinoline derivatives have been investigated for their potential as prostaglandin F2 α inhibitors and for their antibacterial properties.[\[3\]](#)[\[4\]](#)

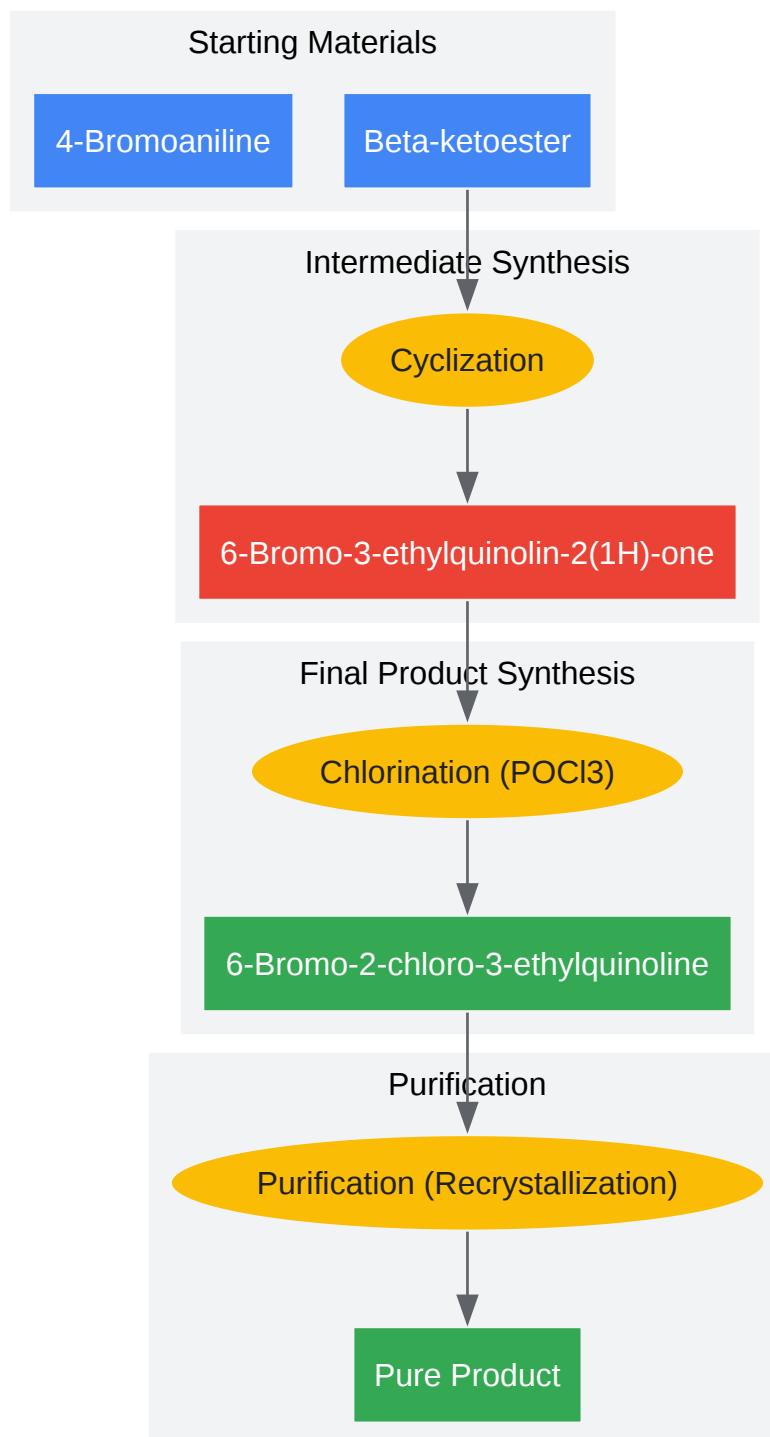
Proposed Experimental Protocol: Synthesis

A specific experimental protocol for the synthesis of **6-Bromo-2-chloro-3-ethylquinoline** is not readily available in published literature. However, a plausible synthetic route can be inferred from established methods for the synthesis of structurally similar compounds, such as 6-bromo-2-chloro-4-methylquinoline.[\[5\]](#) The key step is the conversion of the corresponding 2-hydroxyquinoline (quinolinone) to the 2-chloroquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃).

Proposed Synthesis of **6-Bromo-2-chloro-3-ethylquinoline**:

The synthesis would likely proceed in two main steps:

- Step 1: Synthesis of 6-Bromo-3-ethylquinolin-2(1H)-one. This precursor could be synthesized through a cyclization reaction, for example, a Conrad-Limpach reaction between 4-bromoaniline and an appropriate β -ketoester (ethyl 2-ethyl-3-oxobutanoate).
- Step 2: Chlorination of 6-Bromo-3-ethylquinolin-2(1H)-one. The quinolinone precursor is then treated with a chlorinating agent to yield the final product.


Detailed Methodology for Step 2 (Adapted from a similar synthesis):^[5]

- Materials: 6-Bromo-3-ethylquinolin-2(1H)-one, Phosphorus oxychloride (POCl_3), Dichloromethane (CH_2Cl_2), Ammonium hydroxide (NH_4OH), Magnesium sulfate (MgSO_4), Ethanol.
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, a sample of 6-bromo-3-ethylquinolin-2(1H)-one is dissolved in an excess of phosphorus oxychloride.
 - The mixture is stirred under a nitrogen atmosphere and heated to reflux for a period of 2 to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
 - After the reaction is complete, the excess POCl_3 is carefully removed under reduced pressure.
 - The residue is cooled in an ice bath and then slowly quenched by pouring it onto a vigorously stirred slurry of crushed ice and concentrated ammonium hydroxide. This step should be performed in a well-ventilated fume hood due to the exothermic reaction and release of fumes.
 - The resulting precipitate, containing the crude product, is collected by filtration and washed with cold water.
 - The crude product is then dissolved in dichloromethane and the aqueous layer is further extracted with dichloromethane.

- The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.
- The solvent is removed under vacuum to yield the crude **6-Bromo-2-chloro-3-ethylquinoline**.
- The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain fine crystals.

Visualizations

The following diagrams illustrate the chemical structure and a proposed logical workflow for the synthesis of **6-Bromo-2-chloro-3-ethylquinoline**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Bromo-2-chloro-3-ethylquinoline | C11H9BrCIN | CID 11346277 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. bocsci.com [bocsci.com]
- 3. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2 α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [6-Bromo-2-chloro-3-ethylquinoline chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1280441#6-bromo-2-chloro-3-ethylquinoline-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com